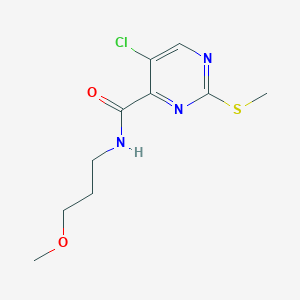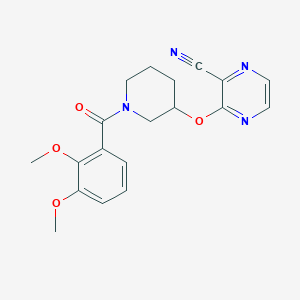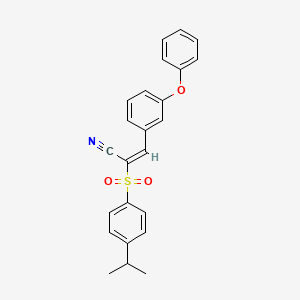
2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile is a chemical compound that belongs to the class of sulfonyl nitriles. It is a synthetic compound that has attracted significant scientific research attention due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and improve glucose tolerance in diabetic mice. It has also been found to exhibit photochromic and fluorescent properties, making it useful for various imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile in lab experiments is its ability to inhibit COX-2 activity, making it a potential anti-inflammatory agent. It also exhibits anti-cancer and anti-diabetic properties, making it useful for studying these diseases. However, one limitation of using this compound is its synthetic nature, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for the study of 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile. One potential direction is the study of its photochromic and fluorescent properties for use in imaging applications. Another direction is the study of its anti-inflammatory and anti-cancer properties for the development of new drugs. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile involves the reaction of 4-isopropylphenylsulfonyl chloride with 3-phenoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with a nitrile compound, such as acetonitrile, to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-((4-(Isopropyl)phenyl)sulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use as a photochromic material, a fluorescent probe, and a molecular switch.
Eigenschaften
IUPAC Name |
(E)-3-(3-phenoxyphenyl)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3S/c1-18(2)20-11-13-23(14-12-20)29(26,27)24(17-25)16-19-7-6-10-22(15-19)28-21-8-4-3-5-9-21/h3-16,18H,1-2H3/b24-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUJWLVLSBLYQH-LFVJCYFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

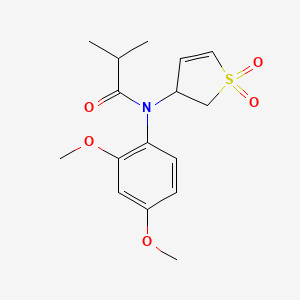
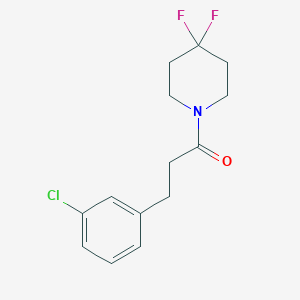
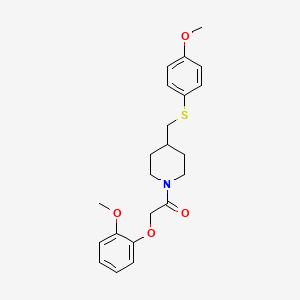
![3-Methyl-6-[4-(7H-purin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2385898.png)
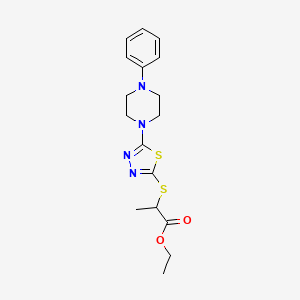

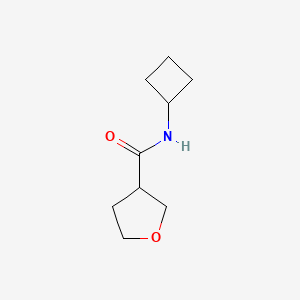
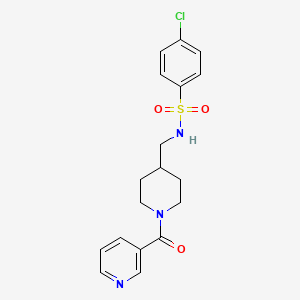

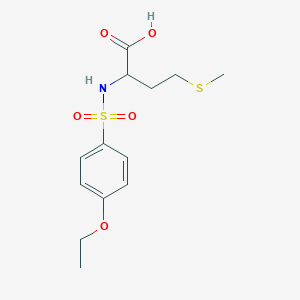
![2-(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B2385910.png)
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2385911.png)
